Tyrosinase Inhibition Potency vs. Synthetic Inhibitors
2-(3,4-Dihydroxyphenyl)acetonitrile demonstrates measurable but moderate inhibitory activity against tyrosinase, distinguishing it from highly potent synthetic inhibitors. In direct enzymatic assays, it exhibits a Ki of 1,020 nM (1.02 μM) against recombinant human tyrosinase (diphenolase activity, L-DOPA substrate) [1]. In contrast, a potent synthetic tyrosinase inhibitor (CHEMBL3781659) reported an IC50 of 6,130 nM (6.13 μM) against mushroom tyrosinase under similar assay conditions [2], while high-affinity inhibitors achieve IC50 values in the nanomolar range (e.g., 15 nM for certain thiadiazole derivatives [3]). This positions 2-(3,4-dihydroxyphenyl)acetonitrile as a moderately active catecholic ligand suitable as a reference compound or scaffold for further optimization rather than a lead inhibitor candidate.
| Evidence Dimension | Tyrosinase inhibitory potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 1,020 nM (human tyrosinase, L-DOPA substrate) [1] |
| Comparator Or Baseline | CHEMBL3781659: IC50 = 6,130 nM (mushroom tyrosinase, L-DOPA substrate) [2]; Potent thiadiazole inhibitor: IC50 = 15 nM (mushroom tyrosinase, L-tyrosine substrate) [3] |
| Quantified Difference | Target compound is approximately 6-fold more potent than CHEMBL3781659 but approximately 68-fold less potent than the lead thiadiazole inhibitor (note: cross-species and cross-substrate comparison limitations apply). |
| Conditions | Recombinant human tyrosinase expressed in baculovirus-infected Sf9 cells, diphenolase activity with L-DOPA as substrate [1] |
Why This Matters
This moderate potency profile supports procurement for structure-activity relationship (SAR) studies and as a benchmark compound in melanogenesis research, but not as a lead inhibitor candidate.
- [1] BindingDB. BDBM50205815 (CHEMBL3907670). Affinity Data: Ki = 1.02E+3 nM for recombinant human tyrosinase. Accessed 2026. View Source
- [2] BindingDB. BDBM50155301 (CHEMBL3781659). Affinity Data: IC50 = 6.13E+3 nM for mushroom tyrosinase diphenolase activity. Accessed 2026. View Source
- [3] BindingDB. BDBM50155301 (CHEMBL3781659). Affinity Data: IC50 = 15 nM for mushroom tyrosinase (L-tyrosine substrate). Accessed 2026. View Source
